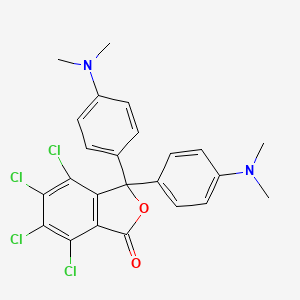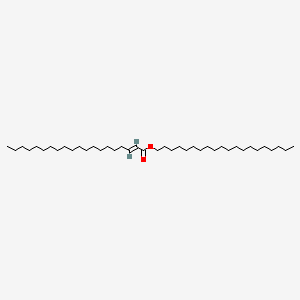
Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide is a complex organic compound with a unique structure that includes a phosphinecarboxylic acid group, an indene moiety, and an ethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide typically involves multiple steps. One common method starts with the preparation of the indene derivative, which is then reacted with phosphinecarboxylic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinecarboxylic acid group to a phosphine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives.
科学的研究の応用
Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other complex molecules.
作用機序
The mechanism of action of phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide involves its interaction with specific molecular targets. The phosphinecarboxylic acid group can coordinate with metal ions, influencing various biochemical pathways. The indene moiety may interact with biological membranes, affecting cell signaling and function.
類似化合物との比較
Similar Compounds
- Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)hydroxy-, methyl ester, oxide
- Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, ethyl ester, oxide
Uniqueness
Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
72304-88-2 |
|---|---|
分子式 |
C13H17O5P |
分子量 |
284.24 g/mol |
IUPAC名 |
methyl [2,3-dihydro-1H-inden-5-yloxy(ethoxy)phosphoryl]formate |
InChI |
InChI=1S/C13H17O5P/c1-3-17-19(15,13(14)16-2)18-12-8-7-10-5-4-6-11(10)9-12/h7-9H,3-6H2,1-2H3 |
InChIキー |
KDCMDOOYQRICDI-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(=O)OC)OC1=CC2=C(CCC2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















